molecular formula C7H8N2O2 B145495 Methyl 3-aminoisonicotinate CAS No. 55279-30-6

Methyl 3-aminoisonicotinate

Cat. No. B145495
CAS RN: 55279-30-6
M. Wt: 152.15 g/mol
InChI Key: XLQIGLBALJNHKR-UHFFFAOYSA-N
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Description

Methyl 3-aminoisonicotinate (M3AI) is an organic compound that is used in scientific research as a reagent and reactant. It is an important intermediate in the synthesis of a variety of compounds and is used in a broad range of applications. M3AI is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. It is a structural isomer of nicotinic acid, and is also known as methyl-3-pyridinecarboxylic acid.

Scientific Research Applications

Protein Methylation

Protein methylation, involving the methylation of various amino acids, plays a crucial role in biological functions like gene regulation and signal transduction. The study of protein methylation has evolved significantly, contributing to our understanding of its importance in cellular processes (Paik, Paik, & Kim, 2007).

Microbial Metabolism of Pyridinium Compounds

N-methylisonicotinic acid, closely related to Methyl 3-aminoisonicotinate, has been studied for its metabolic fate in microbial systems. Such studies shed light on the microbial breakdown of these compounds and their metabolic pathways, potentially useful in bioremediation and bioconversion processes (Wright & Cain, 1972).

Chemical Modifications in Therapeutic Compounds

Research has shown that various primary and secondary amines, including amino acid methyl esters, can be used in the synthesis of N-substituted nicotinamides and related compounds. This is relevant for the development of biologically important derivatives of nitrogen-containing heteroaromatics, including this compound (Takács, Jakab, Petz, & Kollár, 2007).

Methylation in DNA and RNA

The role of methylation in DNA and RNA is a significant area of study. The process is vital for gene expression regulation and cellular functioning. The modification of nucleic acids through methylation has profound implications in genetics and cellular biology (Ooi et al., 2007).

Safety and Hazards

Methyl 3-aminoisonicotinate may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

Mechanism of Action

Mode of Action

It is known that the compound is used as a semiochemical , which are chemicals that carry a message for the purpose of communication. Semiochemicals are widely used in the field of pest management, where they can influence the behavior of pests .

Result of Action

It is known that the compound influences the movement of thrips , which are tiny insects that can cause significant damage to plants.

properties

IUPAC Name

methyl 3-aminopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQIGLBALJNHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363396
Record name methyl 3-aminoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

55279-30-6
Record name methyl 3-aminoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-aminopyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 3-aminoisonicotinic acid (13.81 g, 100 mmol, prepared using the procedure described in Crum J. D.; Fuchsman, C. H. J. Heterocyclic Chem., 1966, 3, 252) in methanol (250 mL) was treated with thionyl chloride (14.7 mL, 200 mmol) and heated to reflux for 3 days. The yellow solution was concentrated to dryness to provide a yellow solid. This solid was suspended in 200 mL of ethyl ether and treated with 400 mL of saturated, aqueous NaHCO3 and the biphasic solution was stirred until all of the solids were dissolved. The layers were separated and the aqueous phase was extracted with 2 additional portions of ethyl ether. The combined organic phases were washed with water and brine, dried (Na2SO4), filtered, and concentrated to provide the title compound as a light yellow solid. MS (DCI/NH3) m/z 153 (M+H)+.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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14.7 mL
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reactant
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250 mL
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solvent
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200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

3-Aminoisonicotinic acid (400 mg) was suspended in methanol (6 mL) and toluene (18 mL) was added. A solution of (trimethylsilyl)diazomethane (2.0 M in diethyl ether, 1.88 mL) was added slowly to the suspension. Within 5 to 10 minutes after addition, the suspension turned into a solution. After 2 hours stirring at room temperature, the reaction mixture was quenched with water and extracted 3× with ethyl acetate. The combined organic layer was washed with 2N hydrochloric acid, saturated bicarbonate solution and brine, dried over MgSO4 and concentrated in vacuum. The residue was purified by column chromatography (silica gel 60, hexane/ethyl acetate=1:2, Rf=0.40) to afford 340 mg of the title compound of the formula
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
1.88 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 3-amino-isonicotinic acid (613 mg, 4.44 mmol), methanol (15 mL) and thionyl chloride (0.7 mL, 8.88 mmol) was stirred at reflux for 3 days. The volatiles were removed under reduced pressure and the residue stirred with diethylether (20 mL) and saturated solution of sodium hydrogenocarbonate (40 mL). The phases were separated and the aqueous phase extracted with diethylether (2×20 mL). The combined organic phases were dried over sodium sulfate and evaporated to dryness affording 400 mg of the title compound.
Quantity
613 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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